6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
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Overview
Description
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Halogenation: Introduction of chlorine atoms into the phthalazinone core.
Substitution Reactions: Incorporation of the chlorophenyl and trifluoromethoxyphenyl groups through nucleophilic aromatic substitution.
Cyclization: Formation of the phthalazinone ring structure under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as:
Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield, reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the halogenated groups, potentially leading to dehalogenation.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its halogenated structure may contribute to enhanced binding affinity and specificity for certain biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one involves its interaction with specific molecular targets. The halogen atoms and trifluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-4-(4-chlorophenyl)phthalazin-1-one: Lacks the trifluoromethoxy group, which may result in different reactivity and applications.
4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one: Lacks the dichloro substitution on the phthalazinone core, affecting its chemical properties.
Uniqueness
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is unique due to its combination of halogen substitutions and the trifluoromethoxy group. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
6,7-dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl3F3N2O2/c22-12-3-1-11(2-4-12)19-15-9-17(23)18(24)10-16(15)20(30)29(28-19)13-5-7-14(8-6-13)31-21(25,26)27/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRIXEXCYMIEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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